molecular formula C10H7FN2 B1321227 6-Fluoroindole-3-acetonitrile CAS No. 2341-25-5

6-Fluoroindole-3-acetonitrile

Cat. No. B1321227
CAS RN: 2341-25-5
M. Wt: 174.17 g/mol
InChI Key: PLNHDPOPGAMJAW-UHFFFAOYSA-N
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Description

The compound 6-Fluoroindole-3-acetonitrile is not directly mentioned in the provided papers. However, the papers do discuss related fluorinated nitrile compounds, which can offer insights into the properties and behaviors that 6-Fluoroindole-3-acetonitrile might exhibit. Fluorinated nitriles are of interest due to their potential applications in medicinal chemistry and their ability to participate in various organic transformations .

Synthesis Analysis

The synthesis of fluorinated nitriles, such as the ones described in the papers, often involves green chemistry protocols and can be characterized by elemental analysis, spectral methods, and X-ray crystallography . For example, the synthesis of 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile is detailed with a focus on environmentally friendly methods . While the synthesis of 6-Fluoroindole-3-acetonitrile is not described, similar methods could potentially be applied.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of fluorinated nitriles. The crystal structure of these compounds can reveal important information about their geometry and electronic structure . Theoretical calculations, such as those performed using the DFT-B3LYP/6-311++G(d,p) method, can complement experimental data to provide a comprehensive understanding of the molecular structure .

Chemical Reactions Analysis

Fluorinated nitriles are known to undergo various organic transformations, including deprotonation of the α-carbon and subsequent alkylation . These reactions are important for the synthesis of bioactive heterocycles and other compounds of pharmaceutical interest. The presence of fluorine in these molecules can significantly influence their reactivity and the outcome of chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated nitriles can be studied through spectroscopic techniques such as FT-IR and NMR . These methods provide insights into the vibrational modes and electronic environment of the atoms within the molecule. Additionally, molecular descriptors and reactivity surfaces can be analyzed to predict the reactivity of these compounds . The microwave spectrum of fluoro-acetonitrile has also been studied, which can help in understanding the rotational transitions and dipole moments of such molecules .

Scientific Research Applications

  • Synthesis of 3-Fluorooxindoles : Takéuchi et al. (2000) demonstrated a novel synthesis of 3-fluorooxindoles from indoles using Selectfluor in acetonitrile/water. This synthesis is important for investigating enzymatic mechanisms in indole biosynthesis and metabolism (Takéuchi, Tarui, & Shibata, 2000).

  • Electrochemical Charge Storage Materials : Wang et al. (2019) developed a high-performance poly(5-fluoroindole) as a charge storage material, highlighting its superior electrochemical properties compared to other materials. This research is significant for advancements in supercapacitor applications (Wang et al., 2019).

  • Microwave Spectrum Analysis : Job and Sheridan (1961) analyzed the microwave spectrum of Fluoro-Acetonitrile, aiding in the understanding of molecular structures and dynamics (Job & Sheridan, 1961).

  • Solubility and Thermodynamics : Zhao et al. (2020) researched the solubility of 5-Fluoro-2-oxindole in various solvents. This study provides valuable data for the application of such compounds in different solvents (Zhao et al., 2020).

  • Synthesis of Isoindole BODIPY Fluorophores : Yu et al. (2016) synthesized high-performance fluorophores named isoindole boron dipyrromethenes, which exhibit strong absorption and fluorescence in the red to near-infrared region. This research is significant for developing new dyes and fluorophores (Yu et al., 2016).

  • Fluorine in Medicinals : Foster et al. (1967) conducted a study on fluorinated carbohydrates, demonstrating the importance of fluorine in various medicinal applications (Foster, Hems, & Webber, 1967).

Safety And Hazards

6-Fluoroindole-3-acetonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(6-fluoro-1H-indol-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2/c11-8-1-2-9-7(3-4-12)6-13-10(9)5-8/h1-2,5-6,13H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLNHDPOPGAMJAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC=C2CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90610495
Record name (6-Fluoro-1H-indol-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-fluoro-1H-indol-3-yl)acetonitrile

CAS RN

2341-25-5
Record name 6-Fluoro-1H-indole-3-acetonitrile
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name (6-Fluoro-1H-indol-3-yl)acetonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Fluoro-(1H-indol-3-yl)acetonitrile
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Synthesis routes and methods

Procedure details

Combine KCN (50.8 g, 0.78 mol), 3-(N,N-dimethylaminomethyl)-6-fluoroindole (100 g, 0.52 mol), DMF (400 mL) and water (200 mL). Heat to reflux. Evolution of gas begins at about 70° C. Maintain the reflux for 4 hours. Cool the reaction mixture to room temperature, dilute with water and toluene and stir for 10 minutes. Decant the organic layer and wash successively with of saturated aqueous sodium bicarbonate and of 2M aqueous hydrochloric acid. Concentrate to dryness the organic layer to give 2-(6-fluoro-1H-indol-3-yl)acetonitrile.
Name
Quantity
50.8 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

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